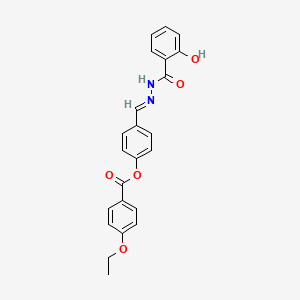![molecular formula C24H28ClN5OS B12015726 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide CAS No. 538337-29-0](/img/structure/B12015726.png)
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating fusion of structural elements, combining a triazole ring, an allyl group, and a phenylacetamide moiety. Its full chemical name might be a mouthful, but its structure holds promise for various applications.
Vorbereitungsmethoden
Synthetic Routes::
Triazole Formation: The triazole ring is typically synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. In this case, the 4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl group is formed.
Sulfanyl Group Introduction: The sulfanyl (thiol) group can be introduced using appropriate reagents.
Phenylacetamide Formation: The N-isopropyl-N-phenylacetamide portion is synthesized through amide formation between isopropylamine and phenylacetic acid.
Industrial Production:: Industrial-scale synthesis involves optimizing these steps for yield, purity, and efficiency.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.
Reduction: Reduction of the triazole ring or the chloro substituent may occur.
Substitution: The chlorine atom can be substituted with other groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
NBS (N-bromosuccinimide): Used for allylic bromination.
Hydrogenation Catalysts: For reduction reactions.
Acid/Base: For amide hydrolysis.
- Allylic oxidation: Allylic alcohol or aldehyde.
- Triazole reduction: Reduced triazole.
- Chlorine substitution: Various derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Antifungal Properties: Triazole-containing compounds often exhibit antifungal activity.
Biological Studies: Used as a probe in biological studies due to its specific interactions with molecular targets.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, this compound’s combination of triazole, allyl, and phenylacetamide moieties sets it apart. Researchers may compare it with other triazole-based compounds to explore its uniqueness.
Eigenschaften
CAS-Nummer |
538337-29-0 |
|---|---|
Molekularformel |
C24H28ClN5OS |
Molekulargewicht |
470.0 g/mol |
IUPAC-Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C24H28ClN5OS/c1-5-14-29-22(15-26-21-13-9-12-20(25)18(21)4)27-28-24(29)32-16-23(31)30(17(2)3)19-10-7-6-8-11-19/h5-13,17,26H,1,14-16H2,2-4H3 |
InChI-Schlüssel |
IWJYKNJBRBACET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12015652.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015682.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)


![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)
